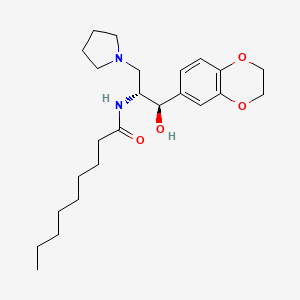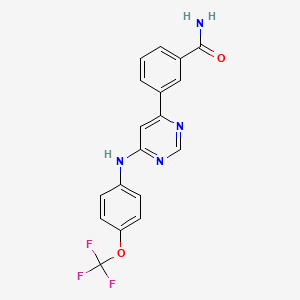
GNF-2
Übersicht
Beschreibung
3-(6-{[4-(trifluoromethoxy)phenyl]amino}pyrimidin-4-yl)benzene-1-carboximidic acid belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond .
Molecular Structure Analysis
The molecular formula of this compound is C18H13F3N4O2 . It contains a benzene ring linked to a pyrimidine ring through a CC or CN bond .Physical And Chemical Properties Analysis
This compound has a molecular weight of 378.33 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.Wissenschaftliche Forschungsanwendungen
Entzündung und Schmerzmanagement
Es wurde festgestellt, dass GNF-2 die entzündliche Aktivierung von Glia und chronische Schmerzen abschwächt . Es reduziert die durch Lipopolysaccharid (LPS) induzierte Produktion von Stickstoffmonoxid und proinflammatorischen Zytokinen in kultivierten Gliazellen in Abhängigkeit von c-Abl . Darüber hinaus schwächt die Verabreichung von this compound mechanische und thermische Überempfindlichkeiten in experimentellen Modellen von diabetischem und entzündlichem Schmerz signifikant ab .
Neuroprotektion
Jüngste Studien deuten darauf hin, dass die Hemmung von c-Abl durch this compound in Tiermodellen der Parkinson-Krankheit sowie in klinischen Studien einen neuroprotektiven Effekt haben könnte . Die Rolle von c-Abl und die Auswirkungen von this compound auf die gliavermittelte Neuroinflammation oder Schmerzüberempfindlichkeit wurden jedoch noch nicht vollständig untersucht .
Krebsbehandlung
this compound ist ein allosterischer Inhibitor von Bcr-Abl und wurde als neue Klasse von Antikrebsmitteln zur Behandlung von resistenter chronischer myeloischer Leukämie entwickelt . Es zielt auf Wildtyp-Bcr-Abl und viele klinisch relevante Imatinib-resistente Mutanten ab .
Regulierung der IGF-1-Signalgebung
Es wurde festgestellt, dass this compound die HCK-Phosphorylierung und die IGF-1-Aktivierung hemmt, aber nicht die Bindung von HCK an BCR-ABL . Dies deutet darauf hin, dass this compound zur Regulierung der IGF-1-Signalgebung verwendet werden könnte, die eine entscheidende Rolle beim Zellwachstum und -überleben spielt .
Spintronische Geräte
Obwohl dies nicht direkt mit biologischen Anwendungen zusammenhängt, ist es erwähnenswert, dass Graphennanoflocken (GNFs) in letzter Zeit aufgrund ihrer Verwendung in spintronischen Geräten großes Interesse geweckt haben . Sie ermöglichen die Induktion von Magnetismus über Grenzflächenzustände, Defekte, dotierte magnetische Atome oder Dehnung .
Wirkmechanismus
Target of Action
The primary targets of GNF-2 are the Abelson (ABL) family of tyrosine kinases, which includes proteins ABL1 and ABL2 . These kinases regulate a multitude of cellular processes and have been implicated in several disorders, including chronic myeloid leukemia (CML) .
Mode of Action
This compound is an allosteric inhibitor that modulates the catalytic activity of protein kinases by binding to a site distant from the active site . This binding induces a protein conformation that inhibits kinase activity . Specifically, this compound binds to a myristoyl-binding pocket in the C-lobe of the c-ABL kinase domain .
Biochemical Pathways
This compound affects several biochemical pathways. It has been shown to inhibit BCR-ABL activation of HCK, a member of the Src family of tyrosine kinases, by binding to the ABL myristoyl-binding pocket and blocking access to the HCK myristoyl moiety . This inhibition results in reduced phosphorylation of STAT5b, a transcription factor involved in cell survival and proliferation .
Pharmacokinetics
This compound exhibits improved pharmacokinetic properties due to its binding to the myristate-binding site of c-Abl . It is a very selective non-ATP competitive inhibitor of Bcr-Abl and c-Abl .
Result of Action
The action of this compound leads to the inhibition of HCK phosphorylation and IGF-1 activation . This results in the attenuation of the inflammatory activation of glia and the ensuing pain behaviors in animal models . Moreover, this compound effectively impairs the in vivo kinase activity of Bcr-abl and the growth of Bcr-abl transformed cells .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound’s efficacy in attenuating inflammatory activation of glia and chronic pain was demonstrated in specific experimental models . .
Eigenschaften
IUPAC Name |
3-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N4O2/c19-18(20,21)27-14-6-4-13(5-7-14)25-16-9-15(23-10-24-16)11-2-1-3-12(8-11)17(22)26/h1-10H,(H2,22,26)(H,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEVYNIUIFUYDGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)N)C2=CC(=NC=N2)NC3=CC=C(C=C3)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40228443 | |
| Record name | GNF-2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40228443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
778270-11-4 | |
| Record name | GNF-2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0778270114 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GNF-2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40228443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[6-[[4-(Trifluoromethoxy)phenyl]amino]-4-pyrimidinyl]benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GNF-2 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6D7Q9Z2W7T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S,3S)-2-{(4R)-4-[4-(2-hydroxyethoxy)phenyl]-2,5-dioxoimidazolidin-1-yl}-3-phenyl-N-(4-propionyl-1,3-thiazol-2-yl)butanamide](/img/structure/B1684347.png)
![3-[[2-[(methylaminosulfonyl)amino]-3-fluoropyridin-4-yl]methyl]-4-methyl-7-[(pyrimidin-2-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B1684348.png)
![N-[2-(2-Chloro-4-iodoanilino)-3,4-difluorophenyl]-4-(propan-2-ylamino)piperidine-1-sulfonamide](/img/structure/B1684349.png)

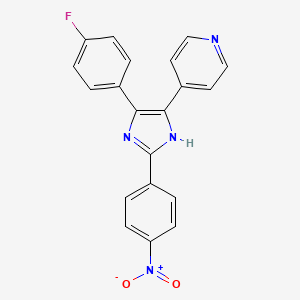
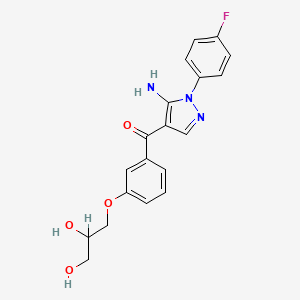

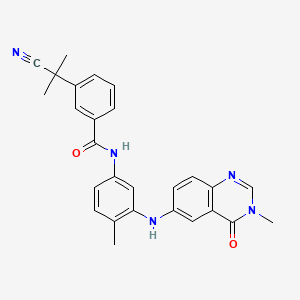
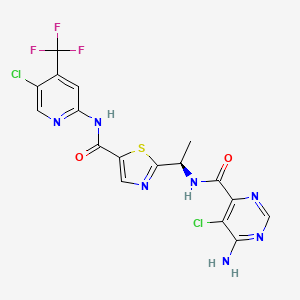
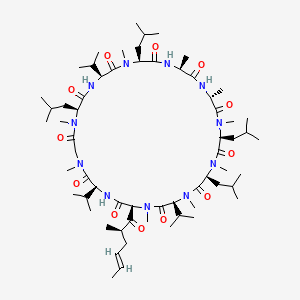


![7,9-dimethyl-6-(5-methylfuran-2-yl)-11-phenyl-5,6-dihydropyrimido[4',5':3,4]pyrrolo[1,2-a]quinoxaline-8,10(7H,9H)-dione](/img/structure/B1684367.png)
